![molecular formula C12H21N5O2 B2434463 [1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone CAS No. 2137816-51-2](/img/structure/B2434463.png)
[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyrrolidines, on the other hand, are a class of organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are found in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry. Various synthetic methods have been developed over the years . One common method involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . The specific synthesis process for the compound you mentioned would depend on the exact structure and functional groups present.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazole derivatives, for example, are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mechanism of Action
The mechanism of action of triazole derivatives can vary widely depending on their structure and the target they interact with. Some triazole derivatives have been found to have inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR) and SecA ATPase, which are essential proteins for bacteria .
Safety and Hazards
Future Directions
The future directions in the research of triazole derivatives could involve the discovery and development of more effective and potent agents for various therapeutic applications. This could involve modifications to the triazole scaffold to improve its pharmacokinetic and pharmacodynamic properties .
properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-15(2)6-7-17-9-11(13-14-17)12(18)16-5-4-10(8-16)19-3/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZTOPOFFXJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)C(=O)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone |
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